molecular formula C13H21N3O2 B8391718 TERT-BUTYL 1,3-DIMETHYL-1,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE-5-CARBOXYLATE

TERT-BUTYL 1,3-DIMETHYL-1,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE-5-CARBOXYLATE

Cat. No.: B8391718
M. Wt: 251.32 g/mol
InChI Key: IKPCREAVCKXAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL 1,3-DIMETHYL-1,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE-5-CARBOXYLATE is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a tert-butyl ester group attached to the carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 1,3-DIMETHYL-1,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE-5-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 1,3-DIMETHYL-1,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

TERT-BUTYL 1,3-DIMETHYL-1,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of TERT-BUTYL 1,3-DIMETHYL-1,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL 1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-C]PYRIDINE-6-CARBOXYLATE: Similar structure but different substitution pattern on the pyrazole ring.

    TERT-BUTYL 3-AMINO-6,7-DIHYDRO-1H-PYRAZOLO[4,3-C]PYRIDINE-5(4H)-CARBOXYLATE: Contains an amino group instead of methyl groups.

Uniqueness

The uniqueness of TERT-BUTYL 1,3-DIMETHYL-1,4,6,7-TETRAHYDRO-5H-PYRAZOLO[4,3-C]PYRIDINE-5-CARBOXYLATE lies in its specific substitution pattern and the presence of the tert-butyl ester group. These structural features contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 1,3-dimethyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H21N3O2/c1-9-10-8-16(12(17)18-13(2,3)4)7-6-11(10)15(5)14-9/h6-8H2,1-5H3

InChI Key

IKPCREAVCKXAAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CN(CC2)C(=O)OC(C)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (7.50 g, 29.84 mmol, 1.0 eq) in acetone was added K2CO3 (13.00 g, 3.0 eq) and iodomethane (2.20 mL, 1.2 eq). The reaction mixture was heated to reflux for 1.5 h and concentrated in vacuo. The residue was chromatographed with a silica gel column (eluting agent: 90:1 (v/v) DCM/MeOH) to give the title compounds tert-butyl1,3-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (3.0 g, 37.97%) and tert-butyl 2,3-dimethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (3.5 g, 44.30%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 252.32 (M+1).
Name
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One

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